molecular formula C14H12Cl2N2O3S B11014097 N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-alanine

N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-alanine

Cat. No.: B11014097
M. Wt: 359.2 g/mol
InChI Key: GVAZNLXEHIYJGJ-ZETCQYMHSA-N
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Description

(2S)-2-({2-[2-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)PROPANOIC ACID is a complex organic compound with a unique structure that includes a thiazole ring and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-({2-[2-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)PROPANOIC ACID typically involves multiple steps, starting with the preparation of the thiazole ring and the dichlorophenyl group. The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone. The dichlorophenyl group is introduced via a substitution reaction using 2,4-dichlorobenzene as a starting material.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-({2-[2-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)PROPANOIC ACID undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-({2-[2-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)PROPANOIC ACID is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its structure suggests it may bind to specific proteins or enzymes, making it a candidate for drug development.

Medicine

In medicine, (2S)-2-({2-[2-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)PROPANOIC ACID is investigated for its potential therapeutic effects. It may have applications in treating diseases where modulation of specific biological pathways is required.

Industry

In industry, this compound can be used in the synthesis of materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2S)-2-({2-[2-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)PROPANOIC ACID involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl group may facilitate binding to hydrophobic pockets, while the thiazole ring can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenylthiazole: Shares the dichlorophenyl and thiazole moieties.

    Thiazole-4-acetic acid: Contains the thiazole ring and acetic acid group.

    2,4-Dichlorophenylacetic acid: Includes the dichlorophenyl and acetic acid groups.

Uniqueness

(2S)-2-({2-[2-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)PROPANOIC ACID is unique due to the combination of its structural elements, which confer specific chemical and biological properties

Properties

Molecular Formula

C14H12Cl2N2O3S

Molecular Weight

359.2 g/mol

IUPAC Name

(2S)-2-[[2-[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]propanoic acid

InChI

InChI=1S/C14H12Cl2N2O3S/c1-7(14(20)21)17-12(19)5-9-6-22-13(18-9)10-3-2-8(15)4-11(10)16/h2-4,6-7H,5H2,1H3,(H,17,19)(H,20,21)/t7-/m0/s1

InChI Key

GVAZNLXEHIYJGJ-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)CC1=CSC(=N1)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC(C(=O)O)NC(=O)CC1=CSC(=N1)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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